molecular formula C19H16N4OS2 B2795951 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 681174-65-2

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone

Cat. No.: B2795951
CAS No.: 681174-65-2
M. Wt: 380.48
InChI Key: XPSLWRBYQMNCIE-UHFFFAOYSA-N
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Description

“(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone” is a bis-benzothiazole derivative featuring a piperazine core linked via a methanone group. The benzo[d]thiazole rings contribute to π-π stacking and hydrogen-bonding capabilities, while the piperazine moiety may facilitate solubility and bioavailability. Such derivatives are often explored as kinase inhibitors, anticancer agents, or fluorescent materials due to their electron-rich aromatic systems .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c24-18(13-5-6-14-17(11-13)25-12-20-14)22-7-9-23(10-8-22)19-21-15-3-1-2-4-16(15)26-19/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSLWRBYQMNCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino benzothiazole with piperazine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst such as piperidine and in a solvent like ethanol .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and benzo[d]thiazole groups are key sites for nucleophilic substitution.

Reaction TypeReagents/ConditionsProducts/OutcomesSource Relevance
Amine Alkylation Alkyl halides (e.g., CH₃I), polar solventsSubstitution at piperazine nitrogen atoms
Acylation Acetyl chloride, base (e.g., Et₃N)Formation of acylated piperazine derivatives
  • Mechanism : The piperazine nitrogen acts as a nucleophile, attacking electrophilic reagents. For example, alkylation with CH₃I proceeds via an SN2 pathway in polar aprotic solvents like DMF.

  • Example : Reaction with benzyl bromide yields (4-(Benzo[d]thiazol-2-yl)-1-benzylpiperazin-1-yl)(benzo[d]thiazol-6-yl)methanone .

Condensation Reactions

The ketone group participates in condensation with amines or hydrazines.

Reaction TypeReagents/ConditionsProducts/OutcomesSource Relevance
Schiff Base Formation Primary amines, acid catalysisImine derivatives
Hydrazone Formation Hydrazine hydrate, ethanolHydrazone adducts
  • Mechanism : The carbonyl group undergoes nucleophilic addition followed by dehydration. For instance, condensation with hydrazine forms a hydrazone, potentially enhancing biological activity .

  • Notable Product : Reaction with 2-aminothiophenol yields a bis-thiazole derivative via cyclocondensation.

Oxidation Reactions

The sulfur atom in benzo[d]thiazole can undergo oxidation.

Reaction TypeReagents/ConditionsProducts/OutcomesSource Relevance
Sulfur Oxidation H₂O₂, acetic acid, 60°CSulfoxide or sulfone derivatives
  • Mechanism : Electrophilic oxidation at the thiazole sulfur generates sulfoxides (with 1 equiv. H₂O₂) or sulfones (with excess H₂O₂).

  • Impact on Bioactivity : Sulfone derivatives often exhibit enhanced antimicrobial properties compared to parent compounds.

Ring-Opening and Functionalization

The piperazine ring can undergo ring-opening under acidic conditions.

Reaction TypeReagents/ConditionsProducts/OutcomesSource Relevance
Acid Hydrolysis HCl (conc.), refluxCleavage to diamines and ketone fragments
  • Application : This reaction is useful for synthesizing smaller fragments for structure-activity relationship (SAR) studies.

Metal-Catalyzed Cross-Coupling

The aromatic thiazole rings enable palladium-catalyzed reactions.

Reaction TypeReagents/ConditionsProducts/OutcomesSource Relevance
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acids, K₂CO₃, DMFBiaryl-functionalized derivatives
  • Example : Coupling with 4-methoxyphenylboronic acid introduces electron-donating groups, modulating electronic properties.

Cycloaddition Reactions

The electron-deficient thiazole rings participate in [3+2] cycloadditions.

Reaction TypeReagents/ConditionsProducts/OutcomesSource Relevance
Click Chemistry NaN₃, CuSO₄, sodium ascorbateTriazole-linked conjugates
  • Utility : Facilitates the synthesis of hybrid molecules for multitarget drug design.

Key Research Findings

  • Antimicrobial Activity : Derivatives synthesized via Schiff base formation showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Stability : The compound is stable under ambient conditions but degrades in strong acids (pH < 2) or bases (pH > 12).

  • Solubility : Poor aqueous solubility (logP = 3.2) but improved in DMSO or ethanol.

Scientific Research Applications

Anti-mycobacterial Activity

Research has identified (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone as part of a class of compounds with significant anti-mycobacterial properties. A study evaluated a series of benzo[d]thiazole-2-carboxamides for their efficacy against Mycobacterium tuberculosis, revealing that several derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 μM) . Notably, compounds with trifluoromethyl substitutions showed promising results with MICs ranging from 2.35 to 7.94 μM while maintaining low cytotoxicity levels against RAW 264.7 cell lines.

CompoundMIC (μM)Cytotoxicity
Trifluoromethyl derivative2.35 - 7.94Low (<10 μM)
Other derivatives1 - 10Variable

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. Thiazole-bearing analogues have shown promise in various animal models, demonstrating significant anticonvulsant activity with median effective doses lower than standard medications like ethosuximide . The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring enhanced the anticonvulsant effects, particularly para-halogenated phenyl groups.

Kinase Modulation

The compound's structure suggests potential as a modulator of receptor kinases. Studies have explored the synthesis of related compounds that act on various kinases, indicating that modifications to the piperazine and thiazole moieties can significantly influence biological activity . This modulation could lead to therapeutic avenues in cancer treatment and other diseases where kinase activity is dysregulated.

Synthesis and Structural Variations

The synthesis of this compound involves several key steps, including the reaction of piperazine derivatives with thiazole carboxylic acids under specific conditions to yield high-purity products . Variations in synthesis methods can lead to different biological outcomes, making it crucial to optimize conditions for desired activities.

In Vitro Evaluations

In vitro studies have consistently demonstrated the anti-mycobacterial efficacy of this compound class, with detailed assessments revealing specific interactions with Mycobacterium tuberculosis targets . The findings underscore the potential for developing new anti-tubercular agents based on the benzo[d]thiazole scaffold.

Animal Model Studies

Animal model studies have validated the anticonvulsant effects observed in vitro, further supporting the therapeutic potential of these compounds in treating epilepsy and related disorders . The promising results from these studies pave the way for clinical trials and further pharmacological evaluations.

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation and pain. Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Melting Point (°C) Solubility Key Applications/Findings Reference
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (3) Boc-protected piperazine, carboxylic acid 258 DMSO, ethanol Hsp90 C-terminal inhibitor precursor
4-(6-(Phenylcarbamoyl)benzo[d]thiazol-2-yl)-1-Boc-piperazine (4a) Boc-protected piperazine, phenylcarbamoyl 216 Chloroform Intermediate for anticancer drug development
Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Chloro, methyl substituents on benzothiazole N/A N/A Enhanced bioactivity due to halogenation
Tris(4-(benzo[d]thiazol-2-yl)phenyl)phosphine oxide (4-TBTPO) Phosphine oxide backbone, three benzothiazoles N/A Organic solvents Blue-emitting OLED material
1-Cyclopropyl-7-(4-(3-((2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)... Complex substituents (pyrrole, quinolone) N/A N/A Antibacterial/antitumor activity

Pharmacological and Physicochemical Comparisons

Bioactivity

  • Chlorinated derivatives (e.g., ) may exhibit higher cytotoxicity due to enhanced electrophilicity.
  • Antimicrobial Activity : Compound 2c (from ) demonstrates that bulky substituents (e.g., dichloropyrrole) improve penetration into bacterial membranes, a feature absent in the target compound.

Physicochemical Properties

  • Solubility: The Boc-protected derivatives (e.g., 3, 4a) show moderate solubility in polar solvents (DMSO, ethanol), whereas halogenated analogues (e.g., ) are more lipophilic, favoring membrane permeability .
  • Thermal Stability : The target compound’s melting point is expected to exceed 200°C (based on ), comparable to 3 (258°C) but lower than metal-coordinated benzothiazoles.

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone is a member of the benzo[d]thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4OC_{18}H_{16}N_{4}O with a molecular weight of approximately 304.35 g/mol. The structure features two benzo[d]thiazole moieties linked through a piperazine ring, which is known to enhance biological activity through diverse mechanisms.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through in vitro assays against various pathogens and cancer cell lines. The following sections summarize key findings from recent studies.

Antimycobacterial Activity

Research indicates that derivatives of benzo[d]thiazole, including those containing piperazine, exhibit significant anti-mycobacterial properties. A study assessed several benzo[d]thiazole derivatives against Mycobacterium tuberculosis and reported that compounds with similar structures showed minimal inhibitory concentrations (MICs) in the low micromolar range (1-10 µM), indicating promising anti-tubercular activity .

CompoundMIC (µM)Cytotoxicity
Compound A2.35Low (<10 µM)
Compound B7.94Low (<10 µM)
Compound C5.00Moderate (10-20 µM)

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, one study reported an IC50 value of 25.72 ± 3.95 µM against MCF-7 cells, suggesting effective growth inhibition .

Cell LineIC50 (µM)Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis
A54930.00 ± 5.00Cell cycle arrest

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer’s disease. A related study highlighted that compounds with similar thiazole structures demonstrated strong AChE inhibitory activity, with some having IC50 values as low as 2.7 µM . This suggests a potential therapeutic application in neurodegenerative disorders.

Case Studies

  • Study on Antimycobacterial Activity : In a systematic investigation of benzo[d]thiazole derivatives, researchers synthesized a series of compounds and evaluated their efficacy against Mycobacterium tuberculosis. The study confirmed that specific substitutions on the benzo[d]thiazole ring significantly enhanced anti-mycobacterial activity while maintaining low cytotoxicity profiles .
  • Anticancer Efficacy : A recent study focused on the anticancer properties of thiazole derivatives, including those similar to our compound, found that they induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and piperazine methylenes (δ 3.2–4.1 ppm) .
  • X-ray Diffraction (XRD) : Use SHELX software for crystal structure refinement. Key parameters include R-factors (<0.05) and space group assignments .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ with <5 ppm error) .

How can reaction conditions be optimized to mitigate byproducts in benzothiazole-piperazine coupling?

Advanced Research Question

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility, while dichloromethane reduces side reactions .
  • Catalyst Selection : Pd(OAc)2/Xantphos for C–N coupling (yields >80%) .
  • Temperature Control : Reflux at 80–100°C minimizes decomposition .
    Data Analysis : Monitor reaction progress via TLC/HPLC and quantify impurities using area-normalization methods .

What in vitro assays are suitable for evaluating its pharmacological activity?

Basic Research Question

  • Enzyme Inhibition : Measure IC50 values against kinases or proteases using fluorescence-based assays .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC50 <10 µM in benzothiazole derivatives) .

How can structure-activity relationship (SAR) studies guide the design of analogs?

Advanced Research Question

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -SO2Me) on benzothiazole to enhance binding affinity .
  • Piperazine Modifications : Replace with morpholine or thiomorpholine to alter pharmacokinetics .
  • Computational SAR : Molecular docking (AutoDock Vina) identifies key interactions with target proteins (e.g., hydrogen bonds with catalytic lysine residues) .

How should researchers address contradictions in reported biological data for benzothiazole derivatives?

Advanced Research Question

  • Replicate Studies : Ensure consistent assay conditions (e.g., cell line passages, serum concentrations) .
  • Orthogonal Validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-Analysis : Compare datasets across literature, noting variables like solvent used in compound preparation (e.g., DMSO vs. ethanol) .

What degradation pathways are observed under physiological conditions?

Advanced Research Question

  • Hydrolysis : Susceptibility of the ketone group to esterases or acidic pH .
  • Oxidative Metabolism : CYP450-mediated oxidation of piperazine rings (LC-MS/MS identifies N-oxide metabolites) .
  • Stability Testing : Accelerated stability studies (40°C/75% RH) with HPLC monitoring .

How are crystallographic data processed to resolve molecular conformation ambiguities?

Advanced Research Question

  • SHELX Workflow : Use SHELXL for least-squares refinement, adjusting thermal parameters (Ueq) and validating via R1/wR2 convergence .
  • Twinning Analysis : Apply PLATON to detect twinning in crystals with high Rint values .
  • Hydrogen Bonding Networks : Mercury software visualizes interactions (e.g., N–H···O bonds stabilizing the piperazine ring) .

What strategies improve solubility and bioavailability without compromising activity?

Advanced Research Question

  • Prodrug Design : Introduce phosphate esters on hydroxyl groups for enhanced aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (particle size <200 nm via DLS) .
  • LogP Optimization : Reduce logP from ~3.5 to ~2.0 via PEGylation or sulfonation .

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